4-[3-(4-methylbenzyl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid
Description
4-[3-(4-methylbenzyl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid is an organic compound that features a complex structure with a pyrrolidinyl ring, a benzoic acid moiety, and a 4-methylbenzyl substituent
Properties
IUPAC Name |
4-[3-[(4-methylphenyl)methyl]-2,5-dioxopyrrolidin-1-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-12-2-4-13(5-3-12)10-15-11-17(21)20(18(15)22)16-8-6-14(7-9-16)19(23)24/h2-9,15H,10-11H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEBVZVAHBLWQGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2CC(=O)N(C2=O)C3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-methylbenzyl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidinyl ring, followed by the introduction of the 4-methylbenzyl group and the benzoic acid moiety. Key steps may include:
Formation of the Pyrrolidinyl Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 4-Methylbenzyl Group: This step often involves Friedel-Crafts alkylation or related reactions to attach the 4-methylbenzyl group to the pyrrolidinyl ring.
Attachment of the Benzoic Acid Moiety: This can be done through esterification or amidation reactions, depending on the specific synthetic route chosen.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-methylbenzyl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzylic position is susceptible to oxidation, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can modify the functional groups, such as converting ketones to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
4-[3-(4-methylbenzyl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[3-(4-methylbenzyl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
4-[3-(4-methylbenzyl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid derivatives: Compounds with similar structures but different substituents.
Benzoic acid derivatives: Compounds with the benzoic acid moiety but different functional groups.
Pyrrolidinyl compounds: Compounds containing the pyrrolidinyl ring with various substituents.
Uniqueness
4-[3-(4-methylbenzyl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
